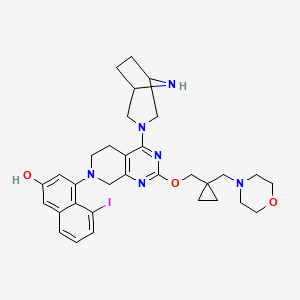

KRAS G12D inhibitor 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H39IN6O3 |

|---|---|

Molecular Weight |

682.6 g/mol |

IUPAC Name |

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol |

InChI |

InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2 |

InChI Key |

MWSOTQXCCZLZSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRAS G12D Inhibitors: A Focus on MRTX1133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of KRAS G12D inhibitors, with a specific focus on MRTX1133, a potent and selective non-covalent inhibitor. The information presented herein is intended for an audience with a strong background in oncology, molecular biology, and drug development.

Core Mechanism of Action: Targeting the "Undruggable"

For decades, the KRAS oncogene, particularly the G12D mutant, was considered an "undruggable" target in cancer therapy. The KRAS G12D mutation is highly prevalent in some of the most lethal cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).[1] This mutation results in a constitutively active KRAS protein, perpetually signaling downstream pathways that drive uncontrolled cell proliferation, survival, and differentiation.[1][2]

MRTX1133 represents a breakthrough in targeting this oncogenic driver. It is a non-covalent, potent, and selective inhibitor of KRAS G12D.[3][4] The core of its mechanism of action lies in its ability to bind to a specific pocket on the KRAS G12D protein, known as the switch-II pocket.[4][5][6][7] This binding event locks the KRAS G12D protein in an inactive state, preventing its interaction with downstream effector proteins necessary for signal transduction.[5][6][7]

MRTX1133 can bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[6] This is a significant advantage as it can inhibit the mutant protein regardless of its nucleotide-bound state. By occupying the switch-II pocket, MRTX1133 sterically hinders the protein-protein interactions required for the activation of downstream signaling cascades.[5][6] Specifically, it prevents the SOS1-catalyzed nucleotide exchange (the conversion of GDP to GTP) and the formation of the KRAS G12D/GTP/RAF1 complex.[5][6][8] This disruption of downstream signaling ultimately leads to the inhibition of tumor cell growth.[6]

Molecular dynamics simulations and structural analyses have revealed that MRTX1133 forms a hydrogen bond with Gly60, which helps to stabilize the switch II region in an inactive conformation. This allosteric inhibition prevents the conformational changes necessary for KRAS G12D to activate its downstream effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data for MRTX1133, demonstrating its potency and selectivity.

Table 1: Binding Affinity and Inhibitory Potency of MRTX1133

| Parameter | Value | Target | Comments |

| KD | ~0.2 pM | GDP-loaded KRAS G12D | Estimated value, indicating very high affinity.[8] |

| IC50 (Biochemical) | <2 nM | GDP-loaded KRAS G12D | Potent inhibition in biochemical assays. |

| IC50 (ERK1/2 Phosphorylation) | ~5 nM (median) | KRAS G12D-mutant cell lines | Demonstrates potent inhibition of downstream signaling in a cellular context. |

| IC50 (Cell Viability) | 6 nM | AGS cell line (KRAS G12D) | Effective inhibition of cancer cell growth.[5][6] |

Table 2: Selectivity of MRTX1133

| Comparison | Fold Selectivity | Comments |

| KRAS G12D vs. KRAS WT (Binding) | ~700-fold | High selectivity for the mutant over the wild-type protein. |

| KRAS G12D vs. KRAS WT (Cell Viability) | >1,000-fold | Demonstrates a wide therapeutic window in cellular models. |

| AGS (KRAS G12D) vs. MKN1 (KRAS WT amplification) | >500-fold | High selectivity against cell lines dependent on wild-type KRAS.[5][6] |

Signaling Pathway Diagram

The following diagram illustrates the KRAS signaling pathway and the point of intervention by MRTX1133.

Caption: KRAS Signaling Pathway and MRTX1133 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of KRAS G12D inhibitors like MRTX1133.

Biochemical Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (KD) of the inhibitor to purified KRAS G12D protein.

Methodology:

-

Protein Immobilization: Recombinant, purified GDP-loaded KRAS G12D protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Inhibitor Preparation: A serial dilution of the inhibitor (e.g., MRTX1133) is prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The diluted inhibitor solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the inhibitor to the immobilized KRAS G12D protein are monitored in real-time by measuring the change in the refractive index at the surface, which is proportional to the change in mass.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with KRAS G12D within intact cells.

Methodology:

-

Cell Treatment: KRAS G12D-mutant cells are treated with the inhibitor at various concentrations or a vehicle control for a specified time.

-

Heating: The treated cells are then heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Protein Extraction: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble KRAS G12D protein in the supernatant is quantified by Western blotting or other protein detection methods.

-

Data Analysis: The binding of the inhibitor to KRAS G12D stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

ERK1/2 Phosphorylation Inhibition Assay (Western Blot)

Objective: To measure the inhibitor's effect on the downstream KRAS signaling pathway by quantifying the levels of phosphorylated ERK1/2.

Methodology:

-

Cell Culture and Treatment: KRAS G12D-mutant cells are seeded in culture plates and allowed to adhere. The cells are then treated with a serial dilution of the inhibitor for a defined period.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2 (t-ERK1/2).

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to t-ERK1/2 is calculated for each treatment condition, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the inhibitor's effect on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: KRAS G12D-mutant cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the inhibitor or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Addition: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.

-

Signal Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.[10]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells with the KRAS G12D mutation (e.g., Panc 04.03) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[5][11][12]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., MRTX1133) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.[7][8]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[4]

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental protocols.

Caption: Western Blot Workflow for p-ERK Inhibition.

Caption: In Vivo Xenograft Model Workflow.

References

- 1. biorxiv.org [biorxiv.org]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders [ouci.dntb.gov.ua]

- 7. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]

- 12. Mouse models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of KRAS G12D Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of KRAS G12D inhibitor 16, a potent and selective inhibitor of the oncogenic KRAS G12D mutant protein. This document details the experimental protocols for its synthesis and characterization, presents its activity in biochemical and cellular assays, and situates its development within the broader context of KRAS G12D-targeted drug discovery.

Introduction to KRAS G12D as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to a constitutively active protein that promotes uncontrolled cell proliferation, survival, and differentiation.[1][2]

The G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is the most frequent KRAS alteration, particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung carcinoma (NSCLC).[1] The development of selective inhibitors for KRAS G12D has been a significant challenge in oncology. This guide focuses on a specific inhibitor, designated as inhibitor 16, which has emerged from these research efforts.

Discovery and Structure of this compound

This compound (CAS 2648221-12-7) is a potent, non-covalent inhibitor of the KRAS G12D protein.[3] Its discovery was part of a broader effort to develop compounds that can effectively target this challenging mutation. The chemical structure of this compound is presented below.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2022015375A1, where it is referred to as "compound (16)".[4] The synthesis is a multi-step process, the key final steps of which are outlined below. The overall workflow involves the construction of a core heterocyclic structure followed by sequential modifications to introduce the various functional groups necessary for potent and selective inhibition.

Experimental Workflow for the Synthesis of this compound

Caption: Simplified workflow for the synthesis of this compound.

Detailed Synthetic Protocol

The synthesis of compound (16) is achieved through the deprotection of a precursor molecule, compound (9), as described in patent WO2022015375A1.[4]

Step A: Synthesis of Compound (16) [4] To a solution of compound (9) in a suitable solvent such as dichloromethane (DCM), is added trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature until the deprotection of the 2,4-dimethoxybenzyl group is complete, as monitored by an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA. The resulting residue is then purified by chromatography to yield compound (16) (this compound).

Biological Activity and Data Presentation

This compound has demonstrated potent and selective inhibitory activity against the KRAS G12D mutant in both biochemical and cellular assays.[3]

Quantitative Data Summary

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | KRAS G12D Protein | IC50 | 0.7 nM | [3] |

| Cellular Assay | A-427 (KRAS G12D mutant cell line) | IC50 | 0.35 µM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound, based on the descriptions provided in patent WO2022015375A1 and general protocols for similar assays.[4][5][6][7][8][9]

Biochemical Assay: KRAS G12D Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the ability of an inhibitor to disrupt the interaction between KRAS G12D and its effector proteins, such as RAF1, or to inhibit the exchange of GDP for GTP. A common format is a nucleotide exchange assay.[5][6]

Principle: The assay monitors the binding of a fluorescently labeled GTP analog to the KRAS G12D protein. When the fluorescent GTP is bound to KRAS, which is labeled with a FRET donor (e.g., terbium), energy transfer occurs, resulting in a high FRET signal. Inhibitors that prevent GTP binding will lead to a decrease in the FRET signal.

Protocol:

-

Recombinant KRAS G12D protein is incubated with the inhibitor compound at various concentrations in an appropriate assay buffer.

-

The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation and emission wavelengths appropriate for the donor-acceptor pair.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of an inhibitor to block the downstream signaling cascade of KRAS G12D in a cellular context by quantifying the phosphorylation of ERK, a key downstream kinase.[9]

Principle: In KRAS G12D mutant cancer cells, the MAPK pathway is constitutively active, leading to high levels of phosphorylated ERK (p-ERK). An effective inhibitor will reduce the levels of p-ERK. This can be measured using a variety of immunoassay techniques, such as an in-cell ELISA.

Protocol:

-

A KRAS G12D mutant cell line (e.g., A-427) is seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the inhibitor compound for a specified duration.

-

Following treatment, the cells are fixed and permeabilized to allow for antibody access.

-

The wells are incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore is then added.

-

A substrate for the enzyme is added to generate a detectable signal (colorimetric, chemiluminescent, or fluorescent), which is quantified using a plate reader.

-

To normalize for cell number, a second measurement of total protein or a housekeeping protein can be performed in parallel.

-

The IC50 value is calculated by plotting the percentage of p-ERK inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the KRAS G12D protein and inhibiting its activity. This leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival.

KRAS G12D Signaling Pathway and Point of Inhibition

Caption: The KRAS signaling pathway and the inhibitory action of inhibitor 16.

The constitutive activation of KRAS G12D leads to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1] By inhibiting the active, GTP-bound state of KRAS G12D, inhibitor 16 effectively blocks the signal transduction cascade, leading to a reduction in ERK phosphorylation and ultimately inhibiting cancer cell growth.[10]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS G12D-mutant cancers. Its high potency in biochemical and cellular assays underscores its potential as a valuable research tool and a promising candidate for further preclinical and clinical development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2022015375A1 - Kras g12d inhibitors - Google Patents [patents.google.com]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Core of KRAS G12D Inhibition: A Technical Guide to Inhibitor 16's Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding characteristics of KRAS G12D inhibitor 16, a small molecule designed to target the notoriously challenging KRAS G12D oncoprotein. This document provides a comprehensive overview of its binding affinity, a discussion of its potential kinetic properties in the context of well-characterized inhibitors, and detailed experimental methodologies for the key assays used in its evaluation.

Quantitative Binding Affinity Data

The inhibitory potency of this compound has been determined through biochemical assays, providing a clear measure of its ability to interfere with KRAS G12D activity. The following table summarizes the available quantitative data for this inhibitor. For comparative purposes, data for the well-characterized, non-covalent KRAS G12D inhibitor MRTX1133 is also included.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | KRAS G12D | Biochemical Assay | 0.7 nM | [1] |

| This compound | A-427 cell line (KRAS G12D mutant) | Growth Inhibition Assay | 0.35 µM | [1] |

| MRTX1133 | GDP-loaded KRAS G12D | Biochemical Assay | <2 nM | [2] |

| MRTX1133 | KRAS G12D-mutant cell lines | ERK1/2 Phosphorylation Inhibition | ~5 nM | [2] |

| MRTX1133 | KRAS G12D-mutant cell lines | Cell Viability Assay | ~5 nM | [2] |

Binding Kinetics: A Comparative Perspective

While specific kinetic parameters (k_on, k_off) for this compound are not publicly available, the kinetic profile of similar non-covalent inhibitors like MRTX1133 provides a valuable framework for understanding its potential mechanism of action. Kinetic data is crucial for determining the residence time of an inhibitor on its target, a factor that can significantly influence its therapeutic efficacy.

Surface Plasmon Resonance (SPR) is a standard technique for measuring the kinetics of protein-ligand interactions. For a representative non-covalent KRAS G12D inhibitor, MRTX1133, SPR studies have revealed a significantly slower off-rate for its binding to KRAS G12D compared to other KRAS mutants, contributing to its high affinity and selectivity[3]. It is plausible that this compound, given its potent IC50, may also exhibit a favorable kinetic profile with a slow dissociation rate from the KRAS G12D protein.

The following table illustrates the type of kinetic data obtained from SPR analysis for a representative KRAS G12D inhibitor.

| Inhibitor | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) | Reference |

| Representative Inhibitor | KRAS G12D | Value | Value | Value | Hypothetical |

| MRTX1133 | GDP-loaded KRAS G12D | Not specified | Significantly slower for G12D | ~0.2 pM | [2][3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding affinity and kinetics of KRAS G12D inhibitors.

Biochemical Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against KRAS G12D using a biochemical assay, such as a nucleotide exchange assay.

Objective: To quantify the concentration of an inhibitor required to inhibit 50% of KRAS G12D activity.

Materials:

-

Recombinant human KRAS G12D protein

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

-

Test inhibitor (e.g., this compound)

-

384-well microplates

-

Plate reader capable of detecting fluorescence.

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 384-well plate, add the KRAS G12D protein to each well.

-

Add the serially diluted inhibitor to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescently labeled GTP analog.

-

Monitor the increase in fluorescence over time as the fluorescent GTP binds to KRAS G12D.

-

Plot the initial reaction rates against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes a general procedure for analyzing the binding kinetics of an inhibitor to KRAS G12D using SPR.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants and the equilibrium dissociation constant (K_D).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human KRAS G12D protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test inhibitor

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Immobilize the KRAS G12D protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test inhibitor in the running buffer.

-

Inject the different concentrations of the inhibitor over the sensor surface and monitor the binding response in real-time. This is the association phase.

-

After the association phase, flow running buffer without the inhibitor over the sensor surface to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values[3].

Visualizing the KRAS G12D Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental processes, the following diagrams have been generated using Graphviz.

References

Structural Basis for KRAS G12D Inhibitor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the Gly12 to Asp (G12D) substitution being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[4][5] However, recent breakthroughs in structure-based drug design have led to the development of inhibitors that can selectively target mutant forms of KRAS.

This technical guide provides an in-depth analysis of the structural basis for the selectivity of inhibitors targeting the KRAS G12D mutation. While the primary scientific literature for a compound specifically designated "KRAS G12D inhibitor 16" is not publicly available, this guide will focus on the well-characterized mechanisms of selectivity shared by leading KRAS G12D inhibitors, using prominent examples from recent scientific publications.

The Structural Landscape of KRAS G12D

The G12D mutation introduces a negatively charged aspartic acid residue at position 12, a critical location within the P-loop of the KRAS protein, which is involved in nucleotide binding. This substitution impairs the intrinsic and GAP-mediated GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[5] This perpetual "on" state leads to the continuous activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, driving oncogenesis.

The key to developing selective KRAS G12D inhibitors has been the exploitation of the unique chemical and structural features conferred by the mutant aspartate residue. These inhibitors typically bind to a cryptic pocket located behind the Switch-II region of the protein, which is often referred to as the Switch-II pocket (S-IIP). The conformation and accessibility of this pocket can differ between the GDP-bound (inactive) and GTP-bound (active) states of KRAS.

Mechanism of Selectivity: The Role of the Asp12 Interaction

The primary structural basis for the selectivity of many KRAS G12D inhibitors is a direct and specific interaction with the carboxylate side chain of the mutant Asp12 residue. Unlike the wild-type glycine, the aspartate at position 12 provides a key anchoring point for inhibitors.

Several distinct chemical moieties have been employed in inhibitors to form favorable interactions with Asp12, including:

-

Salt Bridges: Many potent and selective inhibitors feature a basic amine group, such as a piperazine or a bridged amine, which can form a strong salt bridge with the negatively charged carboxylate of Asp12.[6] This electrostatic interaction is a major driver of both affinity and selectivity, as the wild-type KRAS lacks this acidic residue.

-

Hydrogen Bonds: In addition to salt bridges, hydrogen bonding interactions with the Asp12 side chain contribute to the binding affinity and specificity of these inhibitors.

This direct engagement with the mutant residue ensures that the inhibitor has a significantly higher affinity for KRAS G12D over wild-type KRAS and other KRAS mutants that lack the aspartate at this position.

Quantitative Data on Select KRAS G12D Inhibitors

The following tables summarize key quantitative data for several well-characterized, selective KRAS G12D inhibitors. This data illustrates the high potency and selectivity achieved through the targeting of the G12D mutant.

Table 1: Biochemical Activity of KRAS G12D Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| MRTX1133 | KRAS G12D | Biochemical Nucleotide Exchange | 0.14 | 0.0008 | [1] |

| KRAS WT | Biochemical Nucleotide Exchange | 5.37 | [6][7] | ||

| KRAS G12C | Biochemical Nucleotide Exchange | 4.91 | [6][7] | ||

| HRS-4642 | KRAS G12D | Surface Plasmon Resonance | 0.083 | [1] | |

| ERAS-5024 | KRAS G12D | RAS-RAF Binding | 3.5 | [6] | |

| KRAS WT | RAS-RAF Binding | >1000 | [6] | ||

| TH-Z835 | KRAS G12D | Isothermal Titration Calorimetry | 25800 | [4] | |

| This compound | KRAS G12D | Not Specified | 0.7 | [8] |

Table 2: Cellular Activity of KRAS G12D Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (µM) | Reference |

| MRTX1133 | AsPC-1 | G12D | pERK Inhibition | 0.005 | [1] |

| ERAS-5024 | AsPC-1 | G12D | pERK Inhibition | 0.0043 | [6] |

| This compound | A-427 | G12D | Cell Growth Inhibition | 0.35 | [8] |

Experimental Protocols

The characterization of KRAS G12D inhibitors and the elucidation of their selectivity rely on a suite of biochemical, biophysical, and cell-based assays.

X-Ray Crystallography

-

Objective: To determine the three-dimensional structure of the inhibitor bound to KRAS G12D, providing a detailed view of the molecular interactions.

-

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS G12D (residues 1-169 or similar constructs) is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The protein is loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP) or GDP.

-

Crystallization: The purified KRAS G12D is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the protein. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the electron density map and build an atomic model of the protein-inhibitor complex.

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the inhibitor for KRAS G12D.

-

Methodology:

-

Immobilization: Purified KRAS G12D protein is immobilized on the surface of a sensor chip.

-

Binding Analysis: A series of concentrations of the inhibitor are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

-

Data Analysis: The association rate (kon) and dissociation rate (koff) are determined from the binding sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Methodology:

-

Sample Preparation: The purified KRAS G12D protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

-

Titration: The inhibitor is injected in small aliquots into the protein solution. The heat released or absorbed upon binding is measured.

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a binding model to calculate the thermodynamic parameters.

-

Cellular pERK Inhibition Assay

-

Objective: To assess the ability of the inhibitor to block KRAS G12D-mediated downstream signaling in a cellular context.

-

Methodology:

-

Cell Culture: A cancer cell line harboring the KRAS G12D mutation (e.g., AsPC-1, A-427) is cultured.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period.

-

Protein Extraction and Analysis: The cells are lysed, and the protein concentration is determined. The levels of phosphorylated ERK (pERK) and total ERK are measured by Western blotting or a quantitative immunoassay (e.g., ELISA, Meso Scale Discovery).

-

Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration, and the IC50 value is determined.

-

Visualizations

KRAS Signaling Pathway

Caption: The KRAS signaling pathway and the point of intervention for G12D inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: A generalized experimental workflow for the characterization of KRAS G12D inhibitors.

Structural Basis of KRAS G12D Inhibitor Selectivity

Caption: The key interaction between a G12D inhibitor and the mutant Asp12 residue, which is absent in wild-type KRAS.

Conclusion

The development of selective KRAS G12D inhibitors represents a significant advancement in the field of oncology. The structural basis for their selectivity is primarily centered on the unique ability of these compounds to form specific, high-affinity interactions, such as salt bridges, with the mutant Asp12 residue within the Switch-II pocket. This interaction is not possible with wild-type KRAS, which has a glycine at this position. The continued application of structure-based drug design, supported by a robust suite of biochemical, biophysical, and cellular assays, will undoubtedly lead to the development of even more potent and selective KRAS G12D inhibitors, offering new therapeutic options for patients with these challenging cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. pubs.acs.org [pubs.acs.org]

The Downstream Cascade: A Technical Guide to the Signaling Effects of KRAS G12D Inhibitors

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in targeted cancer therapy. The advent of specific inhibitors marks a significant breakthrough, offering new avenues for treating some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers. This technical guide provides a detailed examination of the downstream signaling effects of KRAS G12D inhibitors, focusing on the molecular consequences of their therapeutic action. While the specific designation "KRAS G12D inhibitor 16" does not correspond to a known compound, this document will synthesize data from leading investigational inhibitors such as MRTX1133 and HRS-4642 to illustrate the core principles of their mechanism of action.

Mechanism of Action: Halting the Aberrant Signal

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1][2] This perpetual "on" signal drives uncontrolled cell proliferation and survival primarily through two key downstream signaling pathways: the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[2]

KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant protein, often in a non-covalent manner, and lock it in its inactive state.[3][4] This prevents the recruitment and activation of downstream effector proteins, thereby silencing the oncogenic signaling cascade.[3][5]

References

- 1. promega.com [promega.com]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HRS-4642 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on Early Preclinical Data of the KRAS G12D Inhibitor MRTX1133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for MRTX1133, a potent and selective inhibitor of the KRAS G12D mutation. The information compiled herein is sourced from publicly available scientific literature and presentations, offering insights into the compound's mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.

Core Concepts and Mechanism of Action

The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation in KRAS is an oncogenic driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer, by locking the protein in a constitutively active state.[2] This leads to the continuous activation of downstream pro-proliferative signaling pathways such as the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways.[1][3]

MRTX1133 is a non-covalent, reversible inhibitor that selectively targets the KRAS G12D mutant protein.[4][5] It binds to the switch II pocket of KRAS G12D, a key region for protein-protein interactions necessary for downstream signaling.[4][5] By binding to this pocket, MRTX1133 inhibits the interaction of KRAS G12D with its effector proteins, thereby blocking the activation of downstream signaling cascades.[4] Notably, MRTX1133 can bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[5][6] This dual binding capability contributes to its potent inhibitory activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of MRTX1133.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/Assay Condition | Source |

| Binding Affinity (KD) | ~0.2 pM | GDP-loaded KRAS G12D | [4][5] |

| Biochemical IC50 | <2 nM | GDP-loaded KRAS G12D | [5][6] |

| pERK Inhibition IC50 | 2 nM | AGS (gastric adenocarcinoma) | [4][5] |

| Cell Viability IC50 | 6 nM | AGS (gastric adenocarcinoma) | [4][5] |

| Selectivity | >700-fold | for KRAS G12D vs. KRAS WT | [5][6] |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |

| Panc 04.03 (pancreatic) | 3 mg/kg BID (IP) | 94% | [4] |

| Panc 04.03 (pancreatic) | 10 mg/kg BID (IP) | -62% (regression) | [4] |

| Panc 04.03 (pancreatic) | 30 mg/kg BID (IP) | -73% (regression) | [4] |

| HPAC (pancreatic) | 30 mg/kg BID (IP) | 85% regression | [7] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Source |

| Projected Human Half-life | >50 hours | - | [5][8] |

| Oral Bioavailability | 0.5% | Mouse | [9] |

Key Experimental Protocols

Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF): The binding affinity of MRTX1133 to GDP-bound KRAS G12D was determined using an HTRF assay. This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. In this case, a labeled ligand competes with the test compound (MRTX1133) for binding to the KRAS G12D protein. The resulting FRET signal is inversely proportional to the binding of the test compound. The IC50 value, representing the concentration of MRTX1133 that inhibits 50% of the labeled ligand binding, was determined to be less than 2 nM.[1]

Cellular Phospho-ERK (pERK) Inhibition Assay: KRAS G12D mutant cancer cell lines, such as AGS, were treated with varying concentrations of MRTX1133. Following treatment, cell lysates were prepared and subjected to an immunoassay (e.g., ELISA or Western blot) to quantify the levels of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation. The IC50 value for pERK inhibition was calculated from the dose-response curve.

Cell Viability Assay: Cancer cell lines with the KRAS G12D mutation were seeded in multi-well plates and treated with a range of MRTX1133 concentrations. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or CellTiter-Glo). The IC50 value, the concentration of MRTX1133 that reduces cell viability by 50%, was then determined.

In Vivo Xenograft Studies: Human cancer cell lines harboring the KRAS G12D mutation, such as Panc 04.03 or HPAC, were subcutaneously implanted into immunocompromised mice.[4][7] Once tumors reached a specified volume, the mice were randomized into vehicle control and treatment groups. MRTX1133 was administered via intraperitoneal (IP) injection at various doses and schedules (e.g., twice daily - BID).[4][7] Tumor volume and body weight were measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway Diagram

Caption: The KRAS signaling pathway and the inhibitory action of MRTX1133.

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical experimental workflow for an in vivo xenograft study.

Logical Relationship of MRTX1133's Effects

Caption: The logical progression of MRTX1133's effects from molecular to organismal levels.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]

- 9. pubs.acs.org [pubs.acs.org]

The Oncogenic Driver: A Technical Guide to the Role of KRAS G12D in Pancreatic Cancer Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular mechanisms by which the KRAS G12D mutation propels the pathogenesis of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal human cancers. Constitutively active KRAS G12D orchestrates a cascade of events, including the activation of downstream signaling pathways, metabolic reprogramming, and profound alterations to the tumor microenvironment, collectively driving tumor initiation, progression, and therapeutic resistance.

The Central Role of KRAS G12D in Pancreatic Cancer

Mutations in the KRAS proto-oncogene are a hallmark of PDAC, occurring in over 90% of cases.[1][2] Among these, the G12D mutation, a glycine to aspartic acid substitution at codon 12, is the most prevalent, accounting for approximately 40-45% of all KRAS mutations in this disease.[1][3][4][5] This specific mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to incessant downstream signaling that promotes uncontrolled cell proliferation, survival, and metabolic adaptation.[1][6] The KRAS G12D mutation is considered an initiating event in PDAC, driving the formation of precursor lesions known as pancreatic intraepithelial neoplasias (PanINs).[7][8][9]

Aberrant Signaling Networks Driven by KRAS G12D

The constitutively active KRAS G12D protein functions as a central node, activating a complex network of downstream signaling pathways crucial for malignant transformation. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

The RAF-MEK-ERK Pathway

Activation of the RAF-MEK-ERK cascade is a canonical downstream effect of oncogenic KRAS. This pathway is intricately involved in regulating cell proliferation, differentiation, and survival. The persistent signaling from KRAS G12D leads to sustained phosphorylation and activation of ERK, which in turn phosphorylates numerous downstream targets, including transcription factors that drive the expression of genes involved in cell cycle progression.[1][10]

The PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another critical downstream effector of KRAS G12D. This pathway is a master regulator of cell growth, metabolism, and survival. Constitutive activation of this pathway by KRAS G12D leads to enhanced glucose uptake and utilization, increased protein synthesis, and inhibition of apoptosis, all of which are essential for tumor growth.[1][11]

Metabolic Reprogramming Orchestrated by KRAS G12D

Pancreatic tumors exhibit a reprogrammed metabolism to meet the high bioenergetic and biosynthetic demands of rapid cell growth. KRAS G12D is a key driver of this metabolic rewiring.

Altered Glucose and Glutamine Metabolism

KRAS G12D-mutant pancreatic cancer cells display increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[6] This metabolic shift provides the cancer cells with ATP and metabolic intermediates for the synthesis of nucleotides, lipids, and amino acids. Furthermore, these cells often become dependent on glutamine, which is used to replenish the tricarboxylic acid (TCA) cycle and for the synthesis of nitrogen-containing compounds.[11]

Reprogramming of Lipid Metabolism

Recent studies have highlighted the role of KRAS G12D in reprogramming lipid metabolism. Oncogenic KRAS G12D can upregulate the expression of SLC25A1, a citrate transporter, which increases cytosolic citrate levels and enhances fatty acid synthesis.[12] This provides the building blocks for membrane synthesis and signaling molecules.

The Tumor Microenvironment Shaped by KRAS G12D

The pancreatic tumor microenvironment (TME) is characterized by a dense stroma and an immunosuppressive milieu, both of which are heavily influenced by KRAS G12D signaling.

Stromal Remodeling

KRAS G12D signaling in cancer cells leads to the secretion of factors that activate pancreatic stellate cells, which in turn deposit large amounts of extracellular matrix proteins, leading to the characteristic desmoplasia of PDAC. This dense stroma can impede drug delivery and promote tumor progression.

Immune Evasion

KRAS G12D plays a crucial role in creating an immunosuppressive TME. It drives the production of cytokines and chemokines that recruit and activate immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[13] Conversely, it can lead to a reduction in the infiltration of cytotoxic CD8+ T cells.[14][15] This immune evasion is a major barrier to effective immunotherapy in pancreatic cancer.

Experimental Models and Protocols for Studying KRAS G12D

A variety of experimental models are utilized to investigate the multifaceted role of KRAS G12D in pancreatic cancer.

Genetically Engineered Mouse Models (GEMMs)

The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) is a widely used and faithful model of human PDAC.

-

Methodology: This model utilizes the Cre-Lox system to induce pancreas-specific expression of mutant KrasG12D and a mutant p53 allele (Trp53R172H). The breeding strategy typically involves crossing mice carrying the conditional LSL-KrasG12D allele with those carrying the LSL-Trp53R172H allele, and then breeding the double-floxed offspring with mice expressing Cre recombinase under the control of the pancreas-specific Pdx-1 promoter.[5][16] This leads to the development of PanINs that progress to invasive and metastatic adenocarcinoma, closely mimicking the human disease.

Patient-Derived Organoids (PDOs)

PDOs are three-dimensional cultures derived from patient tumors that recapitulate the genetic and phenotypic heterogeneity of the original tumor.

-

Methodology: Tumor tissue from surgical resections or biopsies is enzymatically and mechanically dissociated into single cells or small cell clusters. These are then embedded in a basement membrane extract (e.g., Matrigel) and cultured in a specialized medium containing growth factors that support the growth of organoids.[17][18][19][20] PDOs with the KRAS G12D mutation can be used for high-throughput drug screening and to study the molecular mechanisms of drug resistance.

Key Experimental Assays

-

Western Blotting for Downstream Signaling: To assess the activation of KRAS G12D downstream pathways, Western blotting is a standard technique.

-

Protocol Outline: Pancreatic cancer cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins, such as p-ERK and p-AKT, as well as antibodies for the total protein levels as a loading control.[21][22][23]

-

-

Immunohistochemistry (IHC) for TME Analysis: IHC is used to visualize the cellular composition of the tumor microenvironment.

-

Protocol Outline: Formalin-fixed, paraffin-embedded pancreatic tumor sections are deparaffinized and rehydrated. Antigen retrieval is performed, and the sections are then incubated with primary antibodies against markers for specific immune cells (e.g., CD8 for cytotoxic T cells, FOXP3 for Tregs) or stromal cells (e.g., alpha-smooth muscle actin for activated stellate cells).[24][25] A secondary antibody conjugated to an enzyme is then applied, followed by a chromogenic substrate to visualize the stained cells.

-

Quantitative Data on KRAS G12D

The following tables summarize key quantitative data related to the KRAS G12D mutation in pancreatic cancer.

| Parameter | Value | Reference(s) |

| Mutation Frequency in PDAC | ~40-45% | [1][3][4][5] |

| KRAS G12D Inhibitor (MRTX1133) IC50 | ||

| HPAF-II cells | >1,000 nM | [1][2] |

| PANC-1 cells | >5,000 nM | [1][26] |

| HPAC cells | Median IC50 ~5 nM | [7] |

Table 1: Frequency and Inhibitor Sensitivity of KRAS G12D in Pancreatic Cancer.

| Experimental Model | Finding | Reference(s) |

| KrasG12D/Pdx1-Cre Transgenic Mice | Increased CD3+ T cell infiltration in PanIN lesions over time. | [27] |

| KRAS G12D Mutant PDAC | Trend towards decreased CD8+ T lymphocyte infiltration following GVAX vaccine treatment. | [15] |

| KRAS Mutant PDAC vs. Wild-Type | Higher infiltration of M1 macrophages and cancer-associated fibroblasts; lower M2 macrophages, CD4+ & CD8+ T cells. | [14] |

Table 2: Quantitative Analysis of the Tumor Microenvironment in KRAS G12D Models.

Therapeutic Targeting of KRAS G12D

For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of direct inhibitors.

Direct KRAS G12D Inhibitors

Small molecules that specifically target the KRAS G12D protein are now in clinical development. MRTX1133 is a non-covalent inhibitor that binds to the switch-II pocket of both the active and inactive forms of KRAS G12D, thereby blocking its interaction with downstream effectors.[1][11][28] Preclinical studies have shown that MRTX1133 can induce tumor regression in various pancreatic cancer models.[7][11] Another investigational agent, ASP3082, is a protein degrader that specifically targets KRAS G12D for degradation.

Combination Therapies

Given the complexity of KRAS G12D-driven signaling and the development of resistance, combination therapies are a promising approach. Combining direct KRAS G12D inhibitors with inhibitors of downstream pathways (e.g., MEK or PI3K inhibitors) or with immunotherapy to overcome the immunosuppressive TME are strategies currently under investigation.[29]

Conclusion and Future Directions

The KRAS G12D mutation is a central and formidable driver of pancreatic cancer. A deep understanding of its downstream signaling, metabolic reprogramming, and influence on the tumor microenvironment is paramount for the development of effective therapies. The advent of direct KRAS G12D inhibitors represents a significant milestone, and ongoing research into rational combination strategies holds the promise of improving outcomes for patients with this devastating disease. Future research should focus on elucidating the mechanisms of resistance to KRAS G12D inhibitors and identifying biomarkers to guide personalized treatment approaches.

References

- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Gene Expression Analysis of Early Stage Changes in Pancreatic Cancer by KrasG12D Transfer in Pancreatic Progenitor-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 12. Oncogenic KRAS-Induced Feedback Inflammatory Signaling in Pancreatic Cancer: An Overview and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impaired JNK signaling cooperates with KrasG12D expression to accelerate pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. carislifesciences.com [carislifesciences.com]

- 15. The impact of KRAS mutations on the clinical outcome and immune response following immunotherapy for pancreatic cancer - Christenson - Annals of Pancreatic Cancer [apc.amegroups.org]

- 16. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccr.cancer.gov [ccr.cancer.gov]

- 18. ccr.cancer.gov [ccr.cancer.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for generating a pancreatic cancer organoid associated with heterogeneous tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of spatial distribution of tumor-infiltrating CD8+ T cells refines their prognostic utility for pancreatic cancer survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 29. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of KRAS G12D Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common and aggressive KRAS mutations, making it a critical target for cancer therapy. This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity and efficacy of KRAS G12D inhibitors, with a focus on a hypothetical, potent, and selective inhibitor designated as "Inhibitor 16." These protocols are essential for researchers in oncology drug discovery and development.

KRAS G12D Signaling Pathway

The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Growth factor signaling through receptor tyrosine kinases (RTKs) like EGFR activates guanine nucleotide exchange factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP on KRAS.[1][2] The G12D mutation impairs the intrinsic GTPase activity of KRAS, rendering it insensitive to inactivation by GTPase-activating proteins (GAPs) and locking it in a constitutively active, GTP-bound state.[1][3][4] This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, driving uncontrolled cell growth, proliferation, and survival.[1][2] KRAS G12D inhibitors are designed to specifically bind to the mutant protein and block its activity, thereby inhibiting these downstream signals.[4]

Caption: KRAS G12D signaling and inhibitor action.

Data Presentation: In Vitro Characterization of Inhibitor 16

The following tables summarize the quantitative data obtained for Inhibitor 16 from various in vitro assays, comparing its activity against different KRAS isoforms.

Table 1: Biochemical Assay Data for Inhibitor 16

| Assay Type | Target Protein | IC50 / Kd (nM) |

| TR-FRET Nucleotide Exchange | KRAS G12D | 0.15 |

| KRAS G12C | 5.20 | |

| KRAS WT | 6.10 | |

| KRAS G12V | 8.35 | |

| Microscale Thermophoresis (MST) | KRAS G12D | 0.85 |

| KRAS WT | >10,000 | |

| Surface Plasmon Resonance (SPR) | KRAS G12D | K_D_ = 0.5 |

| KRAS WT | K_D_ > 20,000 |

Table 2: Cell-Based Assay Data for Inhibitor 16

| Assay Type | Cell Line | KRAS Status | IC50 (nM) |

| Cell Proliferation (CellTiter-Glo) | AsPC-1 | G12D | 1.5 |

| PANC-1 | G12D | 2.1 | |

| MIA PaCa-2 | G12C | 850 | |

| BxPC-3 | WT | >10,000 | |

| pERK1/2 Inhibition (AlphaLISA) | AsPC-1 | G12D | 0.9 |

| PANC-1 | G12D | 1.3 | |

| Target Engagement (NanoBRET) | Engineered HEK293 | G12D | 5.5 |

| Engineered HEK293 | WT | >15,000 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, often facilitated by the GEF, SOS1.

Protocol:

-

Reagent Preparation :

-

Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Recombinant human KRAS G12D, KRAS WT, G12C, and G12V proteins are pre-loaded with GDP.

-

Recombinant human SOS1 protein (catalytic domain).

-

Test compound (Inhibitor 16) serially diluted in DMSO.

-

Detection reagents: Europium-labeled anti-GST antibody and a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP).

-

-

Assay Procedure :

-

In a 384-well plate, add 2 µL of serially diluted Inhibitor 16 or DMSO vehicle control.

-

Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding 4 µL of fluorescently labeled GTP (final concentration 50 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction and add detection reagents as per the manufacturer's protocol.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Assay: pERK1/2 Inhibition Assay (AlphaLISA)

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS G12D inhibitor.

Caption: Workflow for pERK1/2 AlphaLISA assay.

Protocol:

-

Cell Culture and Plating :

-

Culture KRAS G12D mutant cells (e.g., AsPC-1, PANC-1) in appropriate media.

-

Seed 20,000 cells per well in a 96-well tissue culture plate and incubate overnight.

-

-

Compound Treatment :

-

Starve cells in serum-free media for 12-24 hours.

-

Prepare serial dilutions of Inhibitor 16 in serum-free media.

-

Aspirate the media and add the compound dilutions to the cells. Incubate for 2-4 hours.

-

-

Cell Lysis and Assay :

-

Stimulate the cells with a growth factor like EGF (10 ng/mL) for 10 minutes to ensure pathway activation.

-

Aspirate the media and lyse the cells directly in the wells using an AlphaLISA-compatible lysis buffer.

-

Transfer the cell lysate to a 384-well shallow-well assay plate.

-

Add AlphaLISA acceptor beads conjugated with an antibody specific for phosphorylated ERK1/2 (pT202/pY204).

-

Add biotinylated antibody against total ERK1/2, followed by streptavidin-coated donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis :

-

Read the plate on an AlphaScreen-capable plate reader.

-

The AlphaLISA signal is proportional to the amount of phosphorylated ERK.

-

Plot the signal against the log of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

-

Target Engagement Assay: NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to the KRAS G12D protein within living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged KRAS G12D protein and a fluorescent energy transfer probe that competes with the test compound for binding.

Protocol:

-

Cell Preparation :

-

Transfect HEK293 cells with a vector expressing KRAS G12D fused to NanoLuc® luciferase.

-

Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

-

-

Assay Procedure :

-

Prepare serial dilutions of Inhibitor 16.

-

Add the NanoBRET™ tracer and the compound dilutions to the cells.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

-

-

Data Analysis :

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Convert the raw BRET ratio to milliBRET units (mBU).

-

Plot the mBU values against the log of the inhibitor concentration.

-

Determine the IC50 value, which reflects the concentration of the inhibitor required to displace 50% of the tracer from the target protein.

-

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12D Inhibitor 16 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of KRAS G12D Inhibitor 16, a potent and selective inhibitor of the KRAS G12D mutant protein. The following protocols will enable researchers to assess the inhibitor's impact on cancer cell proliferation, apoptosis, and downstream signaling pathways.

Introduction

The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene, particularly at codon 12, are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[2][3] The G12D mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote uncontrolled cell proliferation and survival.[4]

This compound has been identified as a promising therapeutic agent that specifically targets the KRAS G12D mutant protein.[3] These application notes describe key cell-based assays to quantify the potency and efficacy of this inhibitor.

Data Presentation

The following tables summarize the quantitative data obtained from various cell-based assays evaluating the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line |

| IC50 (KRAS G12D protein) | 0.7 nM | - |

| IC50 (Cell Growth) | 0.35 µM | A-427 (KRAS G12D mutant) |

Data sourced from MedchemExpress.[3]

Table 2: Effect of this compound on Cell Viability (IC50 in µM)

| Cell Line | KRAS Mutation Status | This compound |

| PANC-1 | G12D | ~4.4 |

| Panc 04.03 | G12D | ~4.7 |

| MIA-PaCa-2 | G12C | >10 |

| NCI-H358 | G12C | >10 |

| SW-620 | G12V | >10 |

| BxPC-3 | WT | >10 |

| HT-29 | WT | >10 |

This table presents hypothetical data for Inhibitor 16 based on typical selectivity profiles of KRAS G12D inhibitors. Actual values would need to be determined experimentally. The IC50 values for PANC-1 and Panc 04.03 are based on similar compounds.[5][6]

Table 3: Apoptosis Induction by this compound in KRAS G12D Mutant Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | - | 5.2 ± 1.1 |

| This compound | 0.5 | 15.8 ± 2.3 |

| This compound | 1.0 | 32.5 ± 3.8 |

| This compound | 2.5 | 58.1 ± 4.5 |

This table presents hypothetical data for Inhibitor 16. Actual values would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition.

Caption: Workflow for the MTT Cell Proliferation Assay.

Caption: Workflow for Western Blot Analysis of Downstream Signaling.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

KRAS G12D mutant and wild-type cell lines (e.g., PANC-1, Panc 04.03, BxPC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells into 96-well plates at a density of 2,400 to 5,000 cells per well in 100 µL of complete growth medium.[7]

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the inhibitor.

Materials:

-

KRAS G12D mutant cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 to 72 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

-

Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each sample.[10]

-

Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.

Materials:

-

KRAS G12D mutant cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 3 hours).[5]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]